2-Fluoro-5-iodo-3-(methylthio)benzaldehyde
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Overview
Description
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6FIOS It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzaldehyde compound followed by the introduction of the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-5-iodo-3-(methylthio)benzoic acid.
Reduction: Formation of 2-Fluoro-5-iodo-3-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-(methylthio)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, while the methylthio group can affect its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzaldehyde: Lacks the methylthio group, which can affect its chemical properties and applications.
3-(Methylthio)benzaldehyde:
5-Iodo-2-(methylthio)benzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde is unique due to the specific combination of substituents on the benzene ring
Properties
Molecular Formula |
C8H6FIOS |
---|---|
Molecular Weight |
296.10 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6FIOS/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-4H,1H3 |
InChI Key |
NRZNTAJFZMNKAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C=O)I |
Origin of Product |
United States |
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